An In-depth Technical Guide to 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Reactivity for Drug Discovery
An In-depth Technical Guide to 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Reactivity for Drug Discovery
This guide provides a comprehensive technical overview of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, spectral characterization, and strategic reactivity, highlighting its significance as a versatile scaffold in modern medicinal chemistry.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused, bicyclic N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and ability to be functionalized at multiple positions make it a "privileged scaffold" for the design of therapeutic agents.[2] This core is a key component in numerous biologically active compounds, including approved drugs and clinical candidates targeting a range of diseases.
Notably, pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] This has led to their development as targeted cancer therapies. Beyond oncology, this scaffold is found in compounds with anti-inflammatory, antiviral, and central nervous system activities.[4]
The subject of this guide, 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine, is a particularly valuable derivative. The presence of two different halogen atoms at distinct positions on the core—a bromine at the 6-position and an iodine at the 3-position—opens the door for selective, sequential chemical modifications. This differential reactivity is a powerful tool for medicinal chemists, allowing for the controlled and directional synthesis of complex molecules in drug discovery campaigns.
Physicochemical Properties and Structure
A summary of the key physicochemical properties of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1109284-33-4 | [5] |
| Molecular Formula | C₆H₃BrIN₃ | [5] |
| Molecular Weight | 323.92 g/mol | [5] |
| IUPAC Name | 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine | [5] |
| SMILES | C1=C(C=NC2=C(C=NN21)I)Br | [5] |
| Predicted XlogP | 1.7 | [6] |
The chemical structure of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine is depicted below.
Caption: Synthetic workflow for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine
The foundational pyrazolo[1,5-a]pyrimidine ring system is most commonly synthesized through the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. [3]For the synthesis of the 6-bromo derivative, 2-bromo-malonaldehyde is the key biselectrophilic partner.
Protocol:
-
Reaction Setup: To a solution of 5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-malonaldehyde (1.0-1.2 eq).
-
Acid Catalysis: Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid to facilitate the condensation.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality: The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the aldehyde functionalities of 2-bromo-malonaldehyde to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the pyrazole ring nitrogen onto the second aldehyde, followed by dehydration, yields the aromatic pyrazolo[1,5-a]pyrimidine core.
Step 2: Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
The 3-position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and susceptible to electrophilic substitution. This allows for the regioselective introduction of an iodine atom using an electrophilic iodine source like N-iodosuccinimide (NIS). [7] Protocol:
-
Reaction Setup: Dissolve 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.
Causality: The lone pair of electrons on the pyrazole nitrogen atom contributes to the electron density of the fused ring system, making the C3 position particularly nucleophilic. NIS serves as a source of an electrophilic iodine species (I+), which is readily attacked by the electron-rich C3 position, leading to the desired 3-iodo derivative.
Spectral Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the heterocyclic core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3-8.5 | s | - |
| H-5 | ~8.8-9.0 | d | ~2.0-2.5 |
| H-7 | ~8.6-8.8 | d | ~2.0-2.5 |
Rationale:
-
H-2: This proton is on the pyrazole ring and is expected to be a singlet.
-
H-5 and H-7: These protons are on the pyrimidine ring and will appear as doublets due to coupling with each other. The deshielding effect of the adjacent nitrogen atoms will shift these protons downfield.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the carbon atoms of the bicyclic core.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-148 |
| C-3 | ~85-90 |
| C-3a | ~148-151 |
| C-5 | ~150-153 |
| C-6 | ~115-120 |
| C-7 | ~135-138 |
Rationale:
-
C-3: The carbon bearing the iodine atom is expected to be significantly shielded (shifted upfield) due to the heavy atom effect of iodine.
-
C-6: The carbon attached to the bromine atom will also be shielded, though to a lesser extent than the C-I bond.
-
The remaining carbons will appear in the typical aromatic region for this heterocyclic system.
Mass Spectrometry
The mass spectrum (e.g., by ESI-MS) would be expected to show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected m/z for the [M+H]⁺ ion would be approximately 323.86 and 325.86.
Reactivity and Synthetic Applications: Sequential Cross-Coupling
The primary synthetic utility of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine lies in its capacity for sequential, site-selective cross-coupling reactions. This is possible due to the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the C-Br bond. [8]This allows for selective functionalization at the 3-position, leaving the 6-bromo position available for a subsequent, different cross-coupling reaction.
Caption: Workflow for sequential Suzuki cross-coupling.
Protocol for Sequential Suzuki-Miyaura Cross-Coupling
Step A: Selective Coupling at the 3-Position (Iodo)
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Reaction Conditions: Stir the mixture at a mild temperature, for example, 60-80 °C. The higher reactivity of the C-I bond allows for coupling at lower temperatures, preserving the C-Br bond. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the 6-bromo-3-arylpyrazolo[1,5-a]pyrimidine intermediate.
Step B: Coupling at the 6-Position (Bromo)
-
Reaction Setup: Under an inert atmosphere, combine the 6-bromo-3-arylpyrazolo[1,5-a]pyrimidine intermediate from Step A (1.0 eq), the second aryl or heteroaryl boronic acid (1.2-1.5 eq), a more robust palladium catalyst system (e.g., PdCl₂(dppf) or a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos), and a stronger base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent: Use a degassed anhydrous aprotic solvent like 1,4-dioxane or toluene.
-
Reaction Conditions: Heat the mixture to a higher temperature, typically 100-120 °C, to facilitate the oxidative addition to the more stable C-Br bond. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Step A to isolate the final 3,6-disubstituted pyrazolo[1,5-a]pyrimidine product.
Causality and Trustworthiness: This sequential protocol is a self-validating system based on the well-established principles of palladium-catalyzed cross-coupling. [1]The selectivity is reliably controlled by the inherent difference in bond dissociation energies (C-I < C-Br), which dictates the kinetics of the rate-limiting oxidative addition step. By using milder conditions first, the more reactive C-I bond is selectively functionalized. The unreacted C-Br bond requires more forcing conditions (higher temperature, stronger base, and often a more electron-rich and bulky phosphine ligand) to react in the second step. This provides a robust and predictable method for building molecular complexity.
Conclusion
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a highly valuable and versatile building block in the field of medicinal chemistry. Its dihalogenated nature allows for precise and sequential functionalization through well-established cross-coupling methodologies. This guide has provided a plausible synthetic route, predicted characterization data, and a detailed protocol for its strategic application in the synthesis of complex, disubstituted pyrazolo[1,5-a]pyrimidines. For researchers in drug discovery, mastering the chemistry of such scaffolds is essential for the efficient generation of novel chemical entities with therapeutic potential.
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